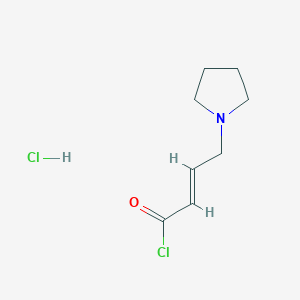
4-Nitro-benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoyl fluoride is an organic compound with the molecular formula C7H4FNO3. It is a derivative of benzoic acid, where the carboxyl group is replaced by a fluorine atom and a nitro group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then treated with hydrogen fluoride to yield 4-nitrobenzoyl fluoride . Another method involves the direct fluorination of 4-nitrobenzoyl chloride using reagents like sulfur tetrafluoride .
Industrial Production Methods: In industrial settings, the production of 4-nitrobenzoyl fluoride often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, 4-nitrobenzoyl fluoride can hydrolyze to form 4-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Hydrolysis: Water or aqueous base solutions.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 4-Aminobenzoyl fluoride.
Hydrolysis: 4-Nitrobenzoic acid.
Scientific Research Applications
4-Nitrobenzoyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzoyl fluoride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules .
Comparison with Similar Compounds
4-Nitrobenzoyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
4-Nitrobenzoic Acid: Contains a carboxyl group instead of a fluorine atom.
4-Aminobenzoyl Fluoride: Formed by the reduction of 4-nitrobenzoyl fluoride.
Uniqueness: 4-Nitrobenzoyl fluoride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis . Its ability to undergo various chemical transformations allows for the efficient production of a wide range of compounds .
Properties
CAS No. |
403-50-9 |
|---|---|
Molecular Formula |
C7H4FNO3 |
Molecular Weight |
169.11 g/mol |
IUPAC Name |
4-nitrobenzoyl fluoride |
InChI |
InChI=1S/C7H4FNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H |
InChI Key |
RTFBURLFRXDVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)


![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)

![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)


![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)
